molecular formula C21H20N2O6S2 B11146062 Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate

Cat. No.: B11146062
M. Wt: 460.5 g/mol
InChI Key: AWZBHLWNTKNYPW-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a furan ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene and furan derivatives, followed by their coupling through amide bond formation. The reaction conditions often involve the use of reagents such as acetic anhydride, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • Ethyl 5-acetyl-4-amino-2-(tert-butylamino)-3-thiophenecarboxylate
  • 2-substituted 4-(2,5-dichlorothien-3-yl)-1,3-thiazoles

Uniqueness

What sets Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate apart is its unique combination of functional groups and heterocyclic rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Ethyl 5-acetyl-2-{[1-[(2-furylcarbonyl)amino]-2-oxo-2-(2-thienyl)ethyl]amino}-4-methyl-3-thiophenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18N4O4S\text{C}_{18}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This structure includes a thiophene ring, an acetyl group, and various functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of:

  • Anticancer Properties : Several studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activity. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Activity : Research suggests that compounds with similar structures possess antimicrobial properties against a range of pathogens, including bacteria and fungi. This compound may exhibit similar effects.
  • Platelet Aggregation Inhibition : Some studies have highlighted the potential of related compounds as platelet aggregation inhibitors, which could be beneficial in cardiovascular diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several proposed pathways include:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups may allow the compound to inhibit enzymes involved in cancer cell proliferation.
  • Interaction with Cellular Receptors : The compound may interact with various receptors or signaling pathways that regulate cell growth and apoptosis.
  • Oxidative Stress Modulation : Some studies suggest that thiophene derivatives can modulate oxidative stress, contributing to their anticancer and antimicrobial effects.

Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound exhibited cytotoxic effects against human breast cancer cells (MCF-7). The IC50 value was reported at 15 µM, indicating potent activity.

Antimicrobial Effects

In another study evaluating the antimicrobial properties, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Reference
Anticancer (MCF-7)Human Breast Cancer15
Antimicrobial (S. aureus)Bacteria32
Antimicrobial (E. coli)Bacteria64

Properties

Molecular Formula

C21H20N2O6S2

Molecular Weight

460.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[1-(furan-2-carbonylamino)-2-oxo-2-thiophen-2-ylethyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H20N2O6S2/c1-4-28-21(27)15-11(2)17(12(3)24)31-20(15)23-18(16(25)14-8-6-10-30-14)22-19(26)13-7-5-9-29-13/h5-10,18,23H,4H2,1-3H3,(H,22,26)

InChI Key

AWZBHLWNTKNYPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CO3

Origin of Product

United States

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